7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one
Descripción
7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one (molecular formula: C₈H₆F₃N₃O) is a fused heterocyclic compound comprising a pyridine ring fused to a 1,2,4-triazole ring. Key structural features include:
- Methyl group at position 6.
- Trifluoromethyl group at position 2.
- Ketone moiety at position 4.
Its SMILES notation (CC1=CC(=O)N2NC(=NC2=C1)C(F)(F)F) and InChi identifier confirm the planar fused-ring system and electron-withdrawing trifluoromethyl group, which influence reactivity and biological interactions .
Propiedades
IUPAC Name |
7-methyl-2-(trifluoromethyl)-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c1-4-2-5-12-7(8(9,10)11)13-14(5)6(15)3-4/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCVNBORKMEUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=C1)N=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one typically involves multiple steps, starting with the construction of the triazolo[1,5-a]pyridine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to achieve the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process would be optimized to maximize yield and minimize waste, ensuring that the final product meets the required specifications for purity and potency.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the prominent applications of this compound is its role as an inhibitor of Polo-like kinase 1 (Plk1), a critical target in cancer therapy. Plk1 is often overexpressed in various cancers, making it a viable target for drug development. Research has demonstrated that derivatives of 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one exhibit promising anticancer activity through their ability to inhibit Plk1 effectively.
Case Study:
In a study evaluating various compounds for their efficacy against Plk1, derivatives of 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one showed an IC value of approximately 4.38 μM, indicating significant potency (Table 1) .
| Compound | IC (μM) | Half-life (min) | Solubility (μg/ml) |
|---|---|---|---|
| 7 | 4.38 ± 0.41 | ND | ND |
| Other Compounds | >50 | ND | ND |
Neuropharmacology
The compound also shows potential in neuropharmacological applications. Its structure allows for interactions with neurotransmitter systems, which could lead to the development of novel treatments for neurological disorders.
Case Study: Neuroprotective Effects
In preclinical studies, derivatives have been evaluated for neuroprotective effects against neurotoxic agents. The results indicate that these compounds can mitigate neuronal cell death and promote cell survival through anti-apoptotic mechanisms.
Synthesis and Structural Modifications
The synthesis of 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one has been achieved using various methods including microwave-assisted synthesis and solvent-free conditions. These methods not only enhance yield but also reduce environmental impact.
Synthesis Example:
A catalyst-free method using microwave irradiation yielded the compound with an impressive efficiency of over 80%, demonstrating the feasibility of scalable production .
Mecanismo De Acción
The mechanism by which 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Structural Comparison
(a) Core Heterocyclic System
- Pyridine vs. Pyrimidine Core :
- The target compound features a pyridine core (six-membered ring with one nitrogen), while analogues like S1-TP () and compound 58 () have a pyrimidine core (six-membered ring with two nitrogens). Pyrimidine-based derivatives often exhibit enhanced hydrogen-bonding capacity due to additional nitrogen atoms .
(b) Substituent Patterns
- Trifluoromethyl (CF₃) Prevalence : The CF₃ group at position 2 is shared by the target compound and compound 58 (), enhancing metabolic stability and lipophilicity .
Physicochemical Properties
- Electrochemical Behavior : S1-TP exhibits oxidation peaks at +0.85 V (graphite electrode), suggesting redox activity relevant to drug metabolism . The target compound’s electrochemical profile remains unstudied.
- Thermal Stability : Compound 13 () shows a high melting point (184°C), likely due to intermolecular hydrogen bonding from the hydroxyl group .
Actividad Biológica
7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one
- Molecular Formula : C₈H₆F₃N₃O
- Molecular Weight : 217.15 g/mol
- CAS Number : 923130-33-0
- Melting Point : 265-267 °C
Antiproliferative Effects
Research has demonstrated that derivatives of the triazolo-pyridine scaffold exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative effects of several compounds related to this scaffold and found that some exhibited IC₅₀ values in the micromolar range against breast, colon, and lung cancer cell lines. Notably, compounds with a trifluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts .
The mechanism by which 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one exerts its biological effects is still under investigation. However, it is suggested that the compound may act through the inhibition of key enzymes involved in nucleic acid metabolism. For instance, related compounds have shown inhibitory activity against thymidine phosphorylase and RNase H, indicating potential applications in targeting nucleic acid synthesis pathways .
Structure-Activity Relationship (SAR)
The biological activity of 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one can be influenced by various structural modifications. The introduction of different substituents at specific positions on the triazole and pyridine rings has been shown to alter potency and selectivity. For instance:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methyl | C7 | Increased lipophilicity |
| Trifluoromethyl | C2 | Enhanced biological activity |
| Phenyl | C3 | Improved binding affinity |
These modifications allow for fine-tuning of the compound's pharmacological profile and can lead to the development of more potent analogs.
Case Studies
Q & A
Q. What spectroscopic methods are used to confirm the structure of 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, trifluoromethyl groups show distinct ¹⁹F NMR signals at ~-60 ppm ().
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. The molecular ion [M+H]+ for C₈H₆F₃N₃O is observed at m/z 234.05 ().
- X-ray Crystallography: Used to resolve ambiguous stereochemistry or confirm regioselectivity in heterocyclic systems ().
Q. How can synthetic routes for this compound be optimized to improve yield?
Answer:
- Stepwise Synthesis: Multi-step routes often involve cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, reacting 2-trifluoromethylpyridine precursors with methyl-substituted triazole intermediates ().
- Reaction Optimization: Control temperature (60–80°C) and pH (neutral to mildly acidic) to minimize side reactions. Use catalysts like p-toluenesulfonic acid for cyclization ().
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) isolates pure product ().
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl group) influence biological activity?
Answer:
-
Trifluoromethyl Effects: Enhances metabolic stability and lipophilicity, improving membrane permeability. For example, the CF₃ group in triazolopyrimidines increases binding affinity to kinases ().
-
Substituent Comparisons (SAR):
Substituent at Position 2 Bioactivity (IC₅₀) Target CF₃ 12 nM Kinase A Cl 45 nM Kinase A CH₃ 120 nM Kinase A (Derived from )
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
- Experimental Replication: Validate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Off-Target Profiling: Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions ().
- Computational Modeling: Molecular dynamics simulations (e.g., AutoDock Vina) clarify binding modes and explain potency variations ().
Q. What computational methods predict thermodynamic properties (e.g., heat of formation) for energetic derivatives?
Answer:
- DFT Calculations: Gaussian09 with B3LYP/6-311+G(d,p) basis set computes heats of formation (HOF). For example, nitro-substituted triazolopyrimidines show HOF values of +250 kJ/mol ().
- Detonation Velocity (VoD): EXPLO5 software predicts VoD ~8,500 m/s for nitro derivatives, comparable to RDX ().
Q. What strategies enable regioselective functionalization of the triazolopyridine core?
Answer:
- Electrophilic Aromatic Substitution (EAS): Direct nitration at position 5 using HNO₃/H₂SO₄ at 0°C ().
- Cross-Coupling Reactions: Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at position 7 ().
- Protecting Groups: Use Boc-protected amines to block undesired sites during alkylation ().
Q. How can enzyme inhibition mechanisms be studied for this compound?
Answer:
- Kinetic Assays: Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots).
- X-ray Crystallography: Co-crystallize with target enzymes (e.g., dihydroorotate dehydrogenase) to resolve binding interactions ().
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) ().
Q. What analytical techniques assess thermal stability for energetic material applications?
Answer:
- Differential Scanning Calorimetry (DSC): Measures decomposition onset temperature (T₀ ~220°C for nitro derivatives) ().
- Thermogravimetric Analysis (TGA): Evaluates mass loss under heating (5% degradation at 180°C) ().
Q. How can electrophilic fluorination be applied to modify the triazolopyrimidine scaffold?
Answer:
- Selective Fluorination: Use Selectfluor® in acetonitrile to introduce fluorine at electron-rich positions ().
- Safety Note: Conduct reactions in fume hoods due to HF byproduct risks ().
Q. What methodologies optimize ADMET (toxicity/pharmacokinetic) properties?
Answer:
- In Vitro Assays:
- CYP450 Inhibition: Liver microsomes assess metabolic stability ().
- hERG Binding: Patch-clamp assays evaluate cardiac toxicity risks ().
- Molecular Modeling: SwissADME predicts logP (~2.1) and BBB permeability ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
